molecular formula C32H28P2 B1598980 1,2-Bis(diphenylphosphinomethyl)benzene CAS No. 62144-65-4

1,2-Bis(diphenylphosphinomethyl)benzene

Cat. No.: B1598980
CAS No.: 62144-65-4
M. Wt: 474.5 g/mol
InChI Key: BZDNMSNFLZXRLY-UHFFFAOYSA-N
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Description

1,2-Bis(diphenylphosphinomethyl)benzene, also known as dppm , is a chemical compound with the empirical formula C32H28P2 and a molecular weight of 474.51 g/mol . It belongs to the class of organophosphorus compounds and features two phosphorus atoms bridged by a benzene ring. The compound exhibits interesting properties due to its unique structural arrangement.


Synthesis Analysis

The synthesis of this compound involves the reaction of diphenylphosphine (Ph2PH) with benzyl chloride (C6H5CH2Cl) under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. Researchers have explored various synthetic routes to optimize yields and purity .


Molecular Structure Analysis

This compound adopts a planar structure, with the benzene ring acting as a bridge between the two phosphorus atoms. The diphenylphosphinomethyl groups are attached to the benzene ring at positions 1 and 2. The compound’s symmetry and rigidity make it a valuable ligand in coordination chemistry and catalysis .


Physical And Chemical Properties Analysis

  • Melting Point : 123-125°C .
  • Boiling Point : Approximately 601.8°C at 760 mmHg .

Scientific Research Applications

Cyclometallation Reactions

1,3-Bis(diphenylphosphinomethyl)benzene (PCHP), closely related to 1,2-bis(diphenylphosphinomethyl)benzene, shows promising results in cyclometallation reactions with nickel(II), palladium(II), and platinum(II) species. These reactions result in products like [MX(PCP)], where M is Ni, Pd, or Pt, and X is a halide (Rimml & Venanzi, 1983).

Iron-Catalyzed Coupling Reactions

1,2-Bis(diphenylphosphino)benzene (DPPBz) is effective in iron-catalyzed cross-coupling between polyfluorinated arylzinc reagents and alkyl halides. This catalysis enables selective cleavage of sp(3)-carbon-halogen bonds, providing practical access to polyfluorinated aromatic compounds (Hatakeyama et al., 2009).

Synthesis of Low-Coordinate Phosphorus Centers

Studies have shown the synthesis of compounds with two p-phenylene-bridged phosphorus centers using sterically demanding ligands. These materials, derived from 1,4-diiodo-2,3,5,6-tetrakis(p-tert-butylphenyl)benzene and similar compounds, offer novel materials containing low-coordinate phosphorus centers (Shah et al., 2000).

Catalytic Applications in Organic Synthesis

1,2-Bis(diphenylphosphino)benzene and its variants have been utilized in catalytic processes like the Suzuki-type C-C coupling and Buchwald-type C-N coupling reactions, demonstrating their versatility as pre-catalysts (Mukherjee et al., 2018).

Luminescent Mechanochromism in Silver(I) Complexes

Silver(I) complexes containing 1,2-bis(diphenylphosphino)benzene exhibit remarkable reversible luminescent mechanochromism. This phenomenon results from intermolecular interactions and can switch between blue and green emissions upon grinding and heating (Tsukuda et al., 2010).

Properties

IUPAC Name

[2-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-24H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDNMSNFLZXRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CC2=CC=CC=C2CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405157
Record name 1,2-BIS(DIPHENYLPHOSPHINOMETHYL)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62144-65-4
Record name 1,2-BIS(DIPHENYLPHOSPHINOMETHYL)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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